![molecular formula C6H4ClN3 B3037677 6-Amino-2-chloronicotinonitrile CAS No. 53554-20-4](/img/structure/B3037677.png)
6-Amino-2-chloronicotinonitrile
Overview
Description
6-Amino-2-chloronicotinonitrile is a chemical compound with the CAS Number: 53554-20-4 and a linear formula of C6H4ClN3 . It has a molecular weight of 153.57 . The IUPAC name for this compound is 6-amino-2-chloronicotinonitrile .
Molecular Structure Analysis
The InChI code for 6-Amino-2-chloronicotinonitrile is 1S/C6H4ClN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10) . This compound contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 triple bond, and 6 aromatic bonds . It also contains 1 six-membered ring .Physical And Chemical Properties Analysis
6-Amino-2-chloronicotinonitrile is a solid at room temperature . It has a boiling point of 357.9±42.0C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8C .Scientific Research Applications
1. Organic Synthesis and Medicinal Chemistry
6-Amino-2-chloronicotinonitrile is utilized in various organic synthesis processes. For instance, a study by Delvare et al. (2011) explored its use in palladium-catalyzed aminations, leading to the formation of 4-chloro-6-anilino nicotinonitrile compounds (Delvare, P. Koza, & Morgentin, 2011). Furthermore, Wang et al. (2020) developed a scalable method for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives using 6-Amino-2-chloronicotinonitrile, which is significant in the preclinical development of MET-targeting antitumor drug candidates (Wang et al., 2020).
2. Neuroimaging in Alzheimer's Disease
In the field of neuroimaging, particularly related to Alzheimer's disease, 6-Amino-2-chloronicotinonitrile derivatives have been studied. Shoghi-Jadid et al. (2002) utilized a derivative in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
3. Exploration of Novel Heterocycles
The compound has been used in the synthesis of new heterocycles. For example, Coppola and Hardtmann (1979) discussed the synthesis of the pyrido[2,3-c]-1,2-thiazine ring system using 6-Amino-2-chloronicotinonitrile, highlighting its role in expanding the variety of heterocyclic compounds (Coppola & Hardtmann, 1979).
4. Agricultural Chemistry
In agricultural chemistry, the compound is studied for its potential use in enhancing the efficiency of nitrogenous fertilizers. Srivastava et al. (2016) investigated the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine, a structurally similar compound, in subtropical soils, demonstrating its relevance in agriculture (Srivastava et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6-amino-2-chloropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBPANHSUIJIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-chloronicotinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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